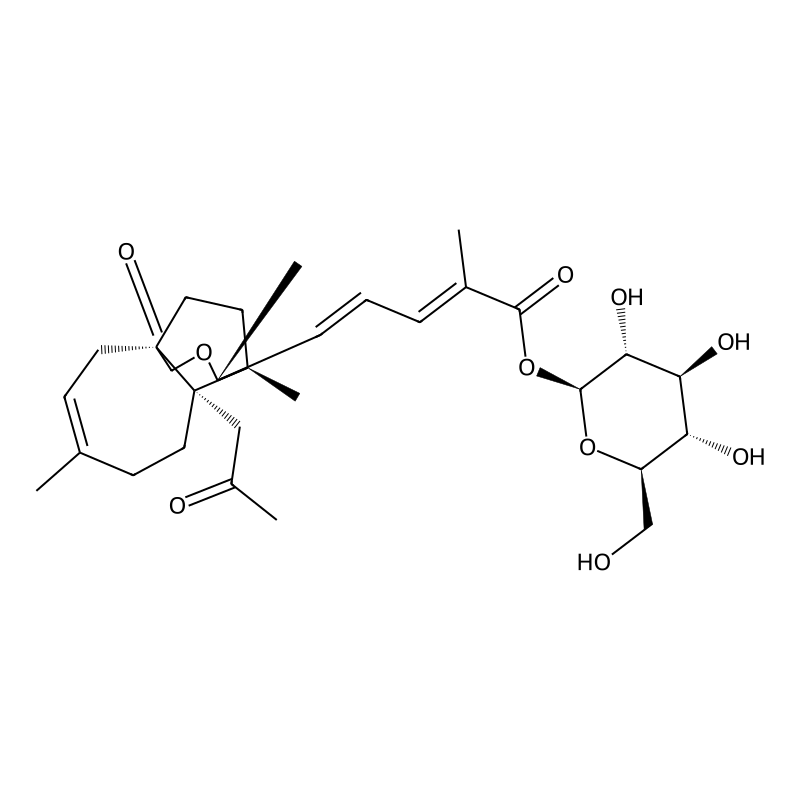

Pseudolaric acid A beta-D-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial Activity

Studies have investigated the effects of PAA-G against various bacterial strains. Some research suggests it may have properties that inhibit bacterial growth Source: [Pseudolaric acid A-O-β-D-glucopyranoside | Antifungal Agent | MedChemExpress: ].

Other Areas of Investigation

Scientific investigation into PAA-G extends to other areas as well. For instance, some studies have looked into its antifungal properties Source: [Pseudolaric acid A-O-β-D-glucopyranoside | Antifungal Agent | MedChemExpress: ].

Pseudolaric acid A beta-D-glucoside is a natural compound derived from the root bark of the plant Pseudolarix amabilis. This compound is classified as a diterpenoid and is recognized for its complex structure, which includes a beta-D-glucoside moiety. The molecular formula for Pseudolaric acid A beta-D-glucoside is CHO, with a molecular weight of approximately 550.59 g/mol . This compound is notable for its potential therapeutic properties and its role in various biological activities.

The chemical behavior of Pseudolaric acid A beta-D-glucoside can be examined through various reactions typical of glycosides and diterpenoids. Hydrolysis reactions, where the glycosidic bond is cleaved by water, can yield Pseudolaric acid A and glucose. Additionally, the compound may undergo oxidation and reduction reactions, which alter its functional groups, potentially affecting its biological activity. The presence of hydroxyl groups makes it susceptible to esterification and etherification reactions, further expanding its chemical versatility .

Pseudolaric acid A beta-D-glucoside exhibits several biological activities that have garnered research interest. These include:

- Antitumor Activity: Studies have indicated that this compound may possess antitumor properties, inhibiting the proliferation of cancer cells.

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anti-inflammatory Effects: Research indicates that Pseudolaric acid A beta-D-glucoside may modulate inflammatory responses, making it relevant in treating inflammatory diseases .

Synthesis of Pseudolaric acid A beta-D-glucoside can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from the root bark of Pseudolarix amabilis using solvents such as methanol or ethanol.

- Chemical Synthesis: Synthetic routes may involve glycosylation reactions where Pseudolaric acid A is reacted with glucose derivatives under specific conditions to form the beta-D-glucoside.

- Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into Pseudolaric acid A beta-D-glucoside has been explored as a green chemistry approach .

The applications of Pseudolaric acid A beta-D-glucoside span various fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing anticancer and anti-inflammatory drugs.

- Cosmetics: Its antimicrobial properties make it a candidate for incorporation into skincare products.

- Agriculture: Potential use as a natural pesticide due to its efficacy against certain pathogens .

Research into the interactions of Pseudolaric acid A beta-D-glucoside with other biological molecules has revealed insights into its mechanism of action. Studies have focused on:

- Protein Binding: Investigating how this compound interacts with specific proteins involved in cancer cell proliferation.

- Synergistic Effects: Exploring how it works in conjunction with other compounds to enhance therapeutic effects, particularly in cancer treatment regimens .

Pseudolaric acid A beta-D-glucoside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pseudolaric Acid B beta-D-glucoside | CHO | Has a different aglycone structure; exhibits similar bioactivity. |

| Pseudolaric Acid C2-O-beta-D-glucoside | CHO | Variations in hydroxyl group positioning affect solubility and reactivity. |

| Pseudolaric Acid B-O-beta-D-glucoside | CHO | Similar bioactive properties but different molecular weight and structure. |

Pseudolaric acid A beta-D-glucoside stands out due to its specific glycosidic linkage and the unique combination of biological activities that differentiate it from its analogs. Its potential therapeutic applications continue to be explored, highlighting its significance in medicinal chemistry .

Taxonomic Classification of Pseudolarix kaempferi as a Source Organism

Pseudolarix kaempferi, commonly known as the golden larch, represents a unique monotypic genus within the coniferous family Pinaceae [4] [8]. The species is taxonomically classified under the kingdom Plantae, belonging to the clade Tracheophytes and division Pinophyta [10]. Within the gymnosperm lineage, Pseudolarix amabilis (synonymous with Pseudolarix kaempferi) occupies a distinct position in the class Pinopsida, order Pinales [10] [11].

Table 1: Taxonomic Classification of Pseudolarix kaempferi

| Taxonomic Level | Classification | Alternative Names |

|---|---|---|

| Kingdom | Plantae | |

| Clade | Tracheophytes | Gymnosperms |

| Division | Pinophyta | |

| Class | Pinopsida | |

| Order | Pinales | Coniferales |

| Family | Pinaceae | Pine family |

| Genus | Pseudolarix | Golden larch genus |

| Species | Pseudolarix amabilis | Pseudolarix kaempferi |

The golden larch demonstrates remarkable evolutionary distinctiveness within the Pinaceae family, being more closely related to Keteleeria, Abies, and Cedrus rather than true larches of the genus Larix [4] [8]. This taxonomic relationship has significant implications for the unique secondary metabolite profile observed in Pseudolarix species, particularly the production of pseudolaric acid derivatives including the beta-D-glucoside conjugates [2].

Pseudolarix amabilis exhibits a restricted natural distribution, occurring exclusively in eastern China within the mountainous regions of southern Anhui, Zhejiang, Fujian, Jiangxi, Hunan, Hubei, and eastern Sichuan provinces [8] [11]. The species thrives at elevations ranging from 100 to 1,500 meters, representing a narrow ecological niche that may contribute to its specialized metabolic profile [7] [8]. The limited geographic distribution and specific environmental requirements of Pseudolarix kaempferi have important implications for the availability and biosynthetic capacity of pseudolaric acid A beta-D-glucoside production [15].

The morphological characteristics of Pseudolarix amabilis include a deciduous coniferous growth habit, reaching heights of 30 to 40 meters in cultivation, though specimens can achieve up to 120 feet in natural habitats [7] [15]. The species exhibits distinctive needle-like foliage that transitions from light green to brilliant golden yellow during autumn, contributing to its common name designation [7] [14]. The root bark and other plant tissues serve as the primary repositories for diterpenoid compounds, including pseudolaric acid A and its glycosylated derivatives [33].

Biosynthetic Precursors in Diterpenoid Metabolism

The biosynthesis of pseudolaric acid A beta-D-glucoside originates from fundamental terpenoid precursor pathways that operate within plant cellular compartments [18] [19]. Two primary biosynthetic routes contribute to the formation of the essential five-carbon building blocks: the mevalonate pathway located in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate pathway operating within plastids [17] [21].

Table 2: Diterpenoid Biosynthetic Pathway Components

| Pathway Component | Location | Key Products | Molecular Formula |

|---|---|---|---|

| Mevalonate Pathway | Cytoplasm | Isopentenyl diphosphate | C5H12O7P2 |

| 2-C-methyl-D-erythritol-4-phosphate Pathway | Plastids | Isopentenyl diphosphate | C5H12O7P2 |

| Geranylgeranyl Diphosphate | Plastids/Cytoplasm | Diterpenoid precursor | C20H36O7P2 |

| Diterpene Synthases | Plastids | Pseudolaratriene | C20H32 |

| Cytochrome P450s | Endoplasmic Reticulum | Oxidized intermediates | Variable |

| Glycosyltransferases | Endoplasmic Reticulum/Golgi | Glucoside conjugates | Variable |

The mevalonate pathway initiates diterpenoid biosynthesis through the sequential condensation of three acetyl coenzyme A molecules to form 3-hydroxy-3-methylglutaryl coenzyme A [17]. This intermediate undergoes reduction to mevalonate, followed by phosphorylation, decarboxylation, and dehydration reactions to yield isopentenyl diphosphate and dimethylallyl diphosphate [17] [19]. The parallel 2-C-methyl-D-erythritol-4-phosphate pathway provides an alternative route for isoprenoid precursor synthesis, utilizing glyceraldehyde 3-phosphate and pyruvate as starting materials [20] [23].

Geranylgeranyl diphosphate synthesis represents a critical convergence point in diterpenoid metabolism, requiring the action of geranylgeranyl diphosphate synthase to catalyze the condensation of one dimethylallyl diphosphate molecule with three isopentenyl diphosphate units [21] [31]. This twenty-carbon precursor serves as the universal substrate for diterpene synthase enzymes responsible for generating the diverse structural scaffolds observed in diterpenoid natural products [5] [34].

The discovery of pseudolaratriene synthase (PxaTPS8) from Pseudolarix amabilis has revealed the first committed step in pseudolaric acid biosynthesis [34] [42]. This class I diterpene synthase catalyzes the cyclization of geranylgeranyl diphosphate into pseudolaratriene, a previously unknown 5,7-fused bicyclic diterpene that serves as the precursor to pseudolaric acid A [34] [36]. Quantum chemical calculations have elucidated the mechanism of this unusual transformation, involving initial 1,6-cyclization followed by concurrent 1,2-alkyl shift and 6,10-cyclization to form the characteristic bicyclic scaffold [42].

Subsequent oxidative modifications of the pseudolaratriene intermediate are mediated by cytochrome P450 enzymes operating within the endoplasmic reticulum [27] [31]. These oxidative transformations introduce functional groups essential for the biological activity and structural complexity observed in mature pseudolaric acid compounds [32] [35]. The specific cytochrome P450 enzymes responsible for pseudolaric acid A formation have not been definitively characterized, representing an important area for future biosynthetic research [34] [42].

Glycosylation Mechanisms in Pseudolaric Acid Conjugate Formation

The formation of pseudolaric acid A beta-D-glucoside involves sophisticated glycosylation mechanisms mediated by plant uridine diphosphate-dependent glycosyltransferases belonging to the carbohydrate-active enzyme glycosyltransferase family 1 [6] [28]. These enzymes catalyze the transfer of glucose moieties from uridine diphosphate-glucose donors to pseudolaric acid A acceptor molecules through highly specific molecular recognition processes [13] [47].

Table 3: Glycosylation Mechanism Components for Pseudolaric Acid A β-D-glucoside Formation

| Component | Molecular Formula | Role | Binding Site |

|---|---|---|---|

| UDP-glucose donor | C15H24N2O17P2 | Sugar donor substrate | C-terminal domain |

| Pseudolaric acid A acceptor | C22H28O6 | Acceptor substrate | N-terminal domain |

| UGT enzyme | Protein (~50-60 kDa) | Catalytic enzyme | Active site cleft |

| β-D-glucoside product | C28H38O11 | Final glycosylated product | Product release |

| UDP leaving group | C9H12N2O9P2 | Released by-product | Product release |

Plant glycosyltransferase family 1 enzymes adopt a characteristic GT-B fold structure, featuring two Rossmann-like domains connected by a flexible linker region [28] [51]. The N-terminal domain primarily accommodates acceptor substrates, while the C-terminal domain contains the conserved plant secondary product glycosyltransferase motif responsible for uridine diphosphate-sugar recognition [28] [46]. This structural organization enables the precise positioning of donor and acceptor molecules within the active site cleft for efficient catalysis [47] [52].

The glycosylation mechanism proceeds through an inverting SN2-like displacement reaction that reverses the stereochemistry at the anomeric carbon of the glucose donor [28] [43]. A highly conserved histidine residue positioned approximately at the 20th amino acid serves as a general base to deprotonate the acceptor hydroxyl group, generating a nucleophilic oxygen atom capable of attacking the C1 carbon of uridine diphosphate-glucose [28] [47]. The reaction is facilitated by a conserved aspartate residue that stabilizes the deprotonated histidine through charge balance formation [47] [52].

Substrate specificity in glycosyltransferase-mediated pseudolaric acid A glucosylation is determined by multiple factors including active site architecture, hydrogen bonding patterns, and steric complementarity between enzyme and substrate surfaces [37] [39]. The acceptor binding site accommodates the tricyclic diterpenoid structure of pseudolaric acid A through hydrophobic interactions with aromatic amino acid residues and precise positioning of reactive hydroxyl groups [47] [48]. The open-ended nature of many plant glycosyltransferase active sites permits accommodation of structurally diverse acceptor molecules, contributing to the promiscuous substrate recognition observed in this enzyme family [47] [51].

The donor substrate specificity of glycosyltransferases involved in pseudolaric acid A beta-D-glucoside formation is primarily determined by residues within the plant secondary product glycosyltransferase motif [39] [52]. Key amino acids interact directly with the glucose hydroxyl groups and uridine diphosphate moiety, ensuring selective recognition of uridine diphosphate-glucose over alternative sugar donors [47] [51]. Mutations within critical donor recognition residues can alter sugar donor specificity, demonstrating the importance of precise molecular interactions in governing glycosylation selectivity [39] [51].

The biological significance of glycosylation in pseudolaric acid metabolism extends beyond simple conjugation, influencing molecular stability, solubility, and cellular localization properties [13] [43]. Glycosylated derivatives typically exhibit enhanced water solubility compared to their aglycone counterparts, facilitating transport and storage within plant cellular compartments [43] [49]. The beta-D-glucoside linkage in pseudolaric acid A conjugates represents a stable glycosidic bond that can be hydrolyzed by specific beta-glucosidases under appropriate physiological conditions [13] [38].